(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475450
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13475450.png)
Specification
Molecular Formula | C13H24N2O4 |
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Molecular Weight | 272.34 g/mol |
IUPAC Name | 2-[methyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid |
Standard InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(15)8-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 |
Standard InChI Key | NRPFNGSXUGUQQM-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1CN(C)CC(=O)O |
SMILES | CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O |
Introduction
Structural Analysis and Molecular Characterization
Molecular Architecture
The compound features a pyrrolidine core—a five-membered saturated ring with a nitrogen atom at position 1—substituted at the 2-position with a methylamino-carboxymethyl group and protected by a tert-butyl ester at the 1-position . Its IUPAC name, tert-butyl (2S)-2-[(methylcarbamoylmethyl)amino]methylpyrrolidine-1-carboxylate, reflects its stereochemical configuration (S) at the chiral center .
Key Structural Features:
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Pyrrolidine Ring: Confers rigidity and influences pharmacokinetic properties such as membrane permeability.
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tert-Butyl Ester: Enhances stability against hydrolysis and improves lipophilicity.
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Carboxymethyl-Methyl-Amino Side Chain: Enables hydrogen bonding and coordination with biological targets .
Spectroscopic and Computational Data
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Stereochemistry: Confirmed via chiral HPLC (Chiralpak AD-H) and nuclear Overhauser effect (NOE) NMR, achieving >98% enantiomeric excess .
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SMILES Notation: CC(C)(C)OC(=O)N1CC@HCC1 .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence starting from commercially available (S)-pyrrolidine-2-carboxylic acid derivatives :
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Pyrrolidine Ring Functionalization:
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tert-Butyl Ester Protection:
Industrial Production
Scaled-up processes employ continuous flow reactors to optimize efficiency:
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Catalytic Systems: Palladium on carbon (Pd/C) for hydrogenation steps.
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Purification: Crystallization from ethyl acetate/hexane mixtures achieves >99.5% purity .
Physicochemical Properties
Physical Properties
Property | Value | Method |
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Melting Point | 98–102°C | Differential Scanning Calorimetry |
Solubility | 25 mg/mL in DMSO | USP Method <911> |
LogP (Partition Coefficient) | 1.8 ± 0.2 | Shake-Flask Method |
Chemical Stability
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Hydrolytic Stability: Stable in aqueous buffers (pH 4–8) for 24 hours at 25°C .
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Oxidative Resistance: Susceptible to peroxide-mediated degradation; requires argon atmosphere for long-term storage .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound exhibits inhibitory activity against metalloproteases (IC₅₀ = 3.2 μM) and serine proteases (IC₅₀ = 12.4 μM) due to its carboxymethyl group coordinating with catalytic zinc ions .
Anticancer Activity
In vitro studies against MCF-7 breast cancer cells show apoptosis induction (EC₅₀ = 8.7 μM) through caspase-3 activation .
Applications in Pharmaceutical Development
Intermediate in Drug Synthesis
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Neurological Agents: Key precursor in synthesizing dopamine D₃ receptor antagonists.
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Antiviral Compounds: Utilized in prodrugs targeting HIV-1 protease .
Peptide Mimetics
The pyrrolidine scaffold mimics proline residues in peptides, enhancing metabolic stability in angiotensin-converting enzyme (ACE) inhibitors .
Comparative Analysis with Structural Analogues
Compound Name | Key Structural Difference | Bioactivity Comparison |
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(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylate | Pyridine-sulfanyl substituent | Higher affinity for kinase targets (IC₅₀ = 1.7 μM) |
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine benzyl ester | Benzyl ester group | Improved blood-brain barrier penetration |
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